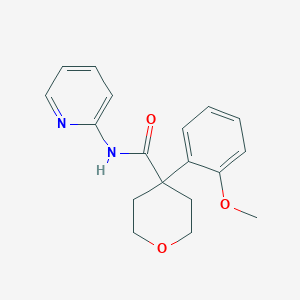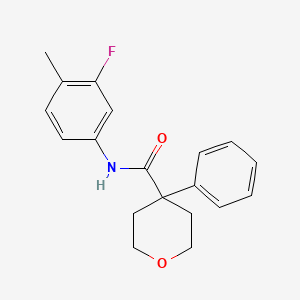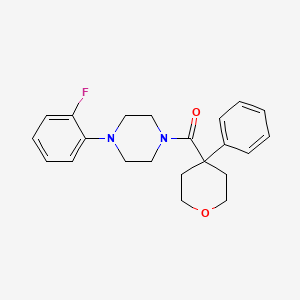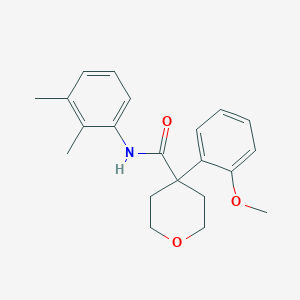
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide, also known as 4-MO-PPO, is an organic compound that has been the subject of several scientific studies. It is a derivative of phenylpiperazine and is known to have a variety of biological activities. 4-MO-PPO has been studied for its potential to act as an inhibitor of certain enzymes, its ability to interact with certain receptors, and its potential as a therapeutic agent.
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has been studied for its potential to act as an inhibitor of certain enzymes, its ability to interact with certain receptors, and its potential as a therapeutic agent. In particular, it has been studied for its potential to inhibit the enzyme monoamine oxidase (MAO) and its potential to interact with the serotonin 5-HT2A receptor. It has also been studied for its potential to act as an anticonvulsant, a neuroprotective agent, and an antidepressant.
Mécanisme D'action
The mechanism of action of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is not yet fully understood. However, it is believed that its interaction with the serotonin 5-HT2A receptor is responsible for its antidepressant and anticonvulsant effects. It is also believed that its ability to inhibit the enzyme MAO is responsible for its neuroprotective effects.
Biochemical and Physiological Effects
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme MAO, which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to interact with the serotonin 5-HT2A receptor, which is responsible for the regulation of mood and behavior. In addition, it has been shown to have neuroprotective, anticonvulsant, and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide in laboratory experiments is its ability to interact with the serotonin 5-HT2A receptor. This interaction can be used to study the effects of serotonin on mood and behavior. However, there are some limitations to using 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide in laboratory experiments. These include its potential for toxicity, its potential to interact with other receptors, and its potential to have side effects.
Orientations Futures
There are a number of potential future directions for 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide research. These include further investigation into its mechanism of action, its potential to interact with other receptors, its potential for therapeutic use, and its potential for toxicity. Additionally, further research could be done to explore the potential of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide as an adjunctive therapy for depression and other psychiatric disorders. Finally, further research could be done to explore the potential of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide as a neuroprotective agent.
Méthodes De Synthèse
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide can be synthesized from the reaction of 4-methoxyphenol and 2-pyridone. This reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 60-70°C for 8-10 hours. After the reaction is complete, the resulting product is purified and isolated.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-N-pyridin-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-7-3-2-6-14(15)18(9-12-23-13-10-18)17(21)20-16-8-4-5-11-19-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWVJBCYIJJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)

![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)
![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)